molecular formula C17H23FN6 B12233964 5-fluoro-N,6-dimethyl-N-{[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methyl}pyrimidin-4-amine

5-fluoro-N,6-dimethyl-N-{[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methyl}pyrimidin-4-amine

Cat. No.: B12233964
M. Wt: 330.4 g/mol
InChI Key: JITJYZZWXYQGQI-UHFFFAOYSA-N
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Description

5-fluoro-N,6-dimethyl-N-{[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methyl}pyrimidin-4-amine is a complex organic compound that belongs to the class of aminopyrimidines. This compound is characterized by its unique structure, which includes a fluorine atom, multiple methyl groups, and a piperidine ring attached to a pyrimidine core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-N,6-dimethyl-N-{[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methyl}pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, often using piperidine derivatives.

    Fluorination and Methylation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-N,6-dimethyl-N-{[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methyl}pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluorine or methyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for nucleophilic substitution, and strong bases for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce de-fluorinated or de-methylated compounds.

Scientific Research Applications

5-fluoro-N,6-dimethyl-N-{[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methyl}pyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-fluoro-N,6-dimethyl-N-{[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methyl}pyrimidin-4-amine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4,6-dimethylpyrimidine
  • 4-amino-2-methyl-5-diphosphooxymethylpyrimidine
  • 6-ethyl-5-phenylpyrimidine-2,4-diamine

Uniqueness

5-fluoro-N,6-dimethyl-N-{[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methyl}pyrimidin-4-amine is unique due to its specific combination of functional groups and structural features. The presence of the fluorine atom and the piperidine ring distinguishes it from other aminopyrimidines, potentially leading to different biological activities and chemical reactivity.

Properties

Molecular Formula

C17H23FN6

Molecular Weight

330.4 g/mol

IUPAC Name

5-fluoro-N,6-dimethyl-N-[[1-(4-methylpyrimidin-2-yl)piperidin-4-yl]methyl]pyrimidin-4-amine

InChI

InChI=1S/C17H23FN6/c1-12-4-7-19-17(22-12)24-8-5-14(6-9-24)10-23(3)16-15(18)13(2)20-11-21-16/h4,7,11,14H,5-6,8-10H2,1-3H3

InChI Key

JITJYZZWXYQGQI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1)N2CCC(CC2)CN(C)C3=NC=NC(=C3F)C

Origin of Product

United States

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